An In-depth Technical Guide to 2-(Cyclohexylthio)-5-nitrobenzaldehyde for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-(Cyclohexylthio)-5-nitrobenzaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Cyclohexylthio)-5-nitrobenzaldehyde, a molecule of interest for its potential applications in synthetic chemistry and drug discovery. By examining its chemical properties, synthesis, reactivity, and putative biological relevance, this document serves as a foundational resource for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
2-(Cyclohexylthio)-5-nitrobenzaldehyde is an aromatic compound characterized by a benzaldehyde core functionalized with a cyclohexylthio group at the 2-position and a nitro group at the 5-position. The interplay of these functional groups dictates its chemical reactivity and potential biological activity.
| Property | Value | Source |
| CAS Number | 175278-46-3 | [1][2] |
| Molecular Formula | C₁₃H₁₅NO₃S | [1][2] |
| Molecular Weight | 265.33 g/mol | [1][2] |
| Appearance | Expected to be a crystalline solid | Inferred from related nitrobenzaldehydes |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Sparingly soluble in water. | Inferred from the properties of 2-nitrobenzaldehyde[3] |
Synthesis and Purification
The synthesis of 2-(Cyclohexylthio)-5-nitrobenzaldehyde can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method for forming aryl thioethers involves the reaction of an activated aryl halide with a thiol.[1][2]
Proposed Synthetic Pathway
The most plausible synthetic route involves the reaction of 2-chloro-5-nitrobenzaldehyde with cyclohexanethiol in the presence of a base. The electron-withdrawing nitro group in the para position to the chlorine atom activates the aromatic ring towards nucleophilic attack by the thiolate anion.[4][5][6]
Caption: Proposed synthesis of 2-(Cyclohexylthio)-5-nitrobenzaldehyde via SNAr.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO, add cyclohexanethiol (1.1 eq).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to the reaction mixture. The base deprotonates the thiol to form the more nucleophilic thiolate.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(Cyclohexylthio)-5-nitrobenzaldehyde.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aldehydic Proton (-CHO): A singlet is expected in the downfield region, around δ 9.8-10.5 ppm.
-
Aromatic Protons: Three protons on the benzene ring will likely appear as multiplets or doublets in the range of δ 7.5-8.5 ppm. The specific splitting pattern will depend on the coupling between them.
-
Cyclohexyl Protons: A series of multiplets corresponding to the protons of the cyclohexyl ring are expected between δ 1.2-3.5 ppm. The proton attached to the sulfur atom will be the most deshielded.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-CHO): A signal is anticipated around δ 188-192 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 115-160 ppm), with the carbons attached to the nitro and thioether groups showing characteristic shifts.
-
Cyclohexyl Carbons: Signals for the six carbons of the cyclohexyl ring should appear in the upfield region (δ 20-60 ppm).
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong absorption band is expected around 1700-1720 cm⁻¹.
-
N-O Stretch (Nitro group): Two characteristic strong bands are anticipated around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C-S Stretch: A weaker absorption may be observed in the range of 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: These will be present in their typical regions.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 265.33 g/mol . Fragmentation patterns would likely involve the loss of the aldehyde group, the nitro group, and cleavage of the cyclohexylthio moiety.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of 2-(Cyclohexylthio)-5-nitrobenzaldehyde is governed by its three primary functional groups: the aldehyde, the nitro group, and the thioether linkage. This trifunctional nature makes it a versatile scaffold for further chemical modifications.
Caption: Key reaction pathways for derivatizing 2-(Cyclohexylthio)-5-nitrobenzaldehyde.
-
Aldehyde Group: The aldehyde functionality is a key site for nucleophilic addition reactions.[10][11][12] It can readily undergo:
-
Condensation reactions: With active methylene compounds (e.g., Knoevenagel condensation) or phosphorus ylides (Wittig reaction) to form new carbon-carbon bonds.
-
Reductive amination: To synthesize secondary and tertiary amines.
-
Oxidation: To the corresponding carboxylic acid, which can then be used for amide or ester formation.
-
-
Nitro Group: The nitro group is a strong electron-withdrawing group that activates the aromatic ring. It can be readily reduced to an amino group, which is a versatile functional handle for a variety of transformations, including diazotization and amide bond formation.[13]
-
Thioether Linkage: The sulfur atom in the thioether can be oxidized to a sulfoxide and further to a sulfone, which can significantly alter the electronic properties and biological activity of the molecule.
Potential Applications in Drug Discovery
While there is no direct evidence of the biological activity of 2-(Cyclohexylthio)-5-nitrobenzaldehyde in the current literature, its structural motifs are present in various biologically active compounds. This suggests its potential as a valuable building block in medicinal chemistry.[14]
-
Antimicrobial and Anticancer Agents: Aryl thioethers are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[14][15] The presence of the nitroaromatic moiety is also a feature of some antimicrobial drugs.
-
Enzyme Inhibition: The electrophilic nature of the aldehyde and the potential for the thioether to interact with active site residues of enzymes make this scaffold an interesting starting point for the design of enzyme inhibitors.
-
Scaffold for Combinatorial Chemistry: The multiple functional groups on the molecule allow for the straightforward synthesis of a library of derivatives for high-throughput screening to identify new bioactive compounds.
Safety and Handling
Specific safety data for 2-(Cyclohexylthio)-5-nitrobenzaldehyde is not widely available. However, based on the properties of related nitrobenzaldehydes, it should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-(Cyclohexylthio)-5-nitrobenzaldehyde is a readily synthesizable and versatile chemical intermediate. Its trifunctional nature provides a rich platform for chemical derivatization, making it a promising scaffold for the discovery of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to explore the potential of this intriguing molecule. Further experimental validation of its properties and biological activities is warranted.
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